molecular formula C16H22O2 B14226597 3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL CAS No. 825627-99-4

3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL

Cat. No.: B14226597
CAS No.: 825627-99-4
M. Wt: 246.34 g/mol
InChI Key: HUTNYQFDOLOXTC-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL is an organic compound with a complex structure that includes a methoxyphenyl group and a heptan-1-ol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL typically involves the reaction of 4-methoxybenzaldehyde with heptanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Hydroxyphenyl)ethenylidene]heptan-1-OL
  • 3-[2-(4-Methylphenyl)ethenylidene]heptan-1-OL
  • 3-[2-(4-Chlorophenyl)ethenylidene]heptan-1-OL

Uniqueness

3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

825627-99-4

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C16H22O2/c1-3-4-5-14(12-13-17)6-7-15-8-10-16(18-2)11-9-15/h7-11,17H,3-5,12-13H2,1-2H3

InChI Key

HUTNYQFDOLOXTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=CC1=CC=C(C=C1)OC)CCO

Origin of Product

United States

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